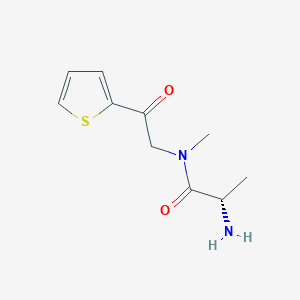

(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide

CAS No.:

Cat. No.: VC13477999

Molecular Formula: C10H14N2O2S

Molecular Weight: 226.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2S |

|---|---|

| Molecular Weight | 226.30 g/mol |

| IUPAC Name | (2S)-2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)propanamide |

| Standard InChI | InChI=1S/C10H14N2O2S/c1-7(11)10(14)12(2)6-8(13)9-4-3-5-15-9/h3-5,7H,6,11H2,1-2H3/t7-/m0/s1 |

| Standard InChI Key | QUOMKWDLGHLUIF-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)CC(=O)C1=CC=CS1)N |

| SMILES | CC(C(=O)N(C)CC(=O)C1=CC=CS1)N |

| Canonical SMILES | CC(C(=O)N(C)CC(=O)C1=CC=CS1)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features:

-

Thiophene ring: A sulfur-containing heterocycle contributing to π-π interactions in biological systems.

-

Chiral center: The (S)-configuration at the α-carbon of the propionamide chain, critical for enantioselective binding.

-

N-methyl group: Enhances metabolic stability by reducing susceptibility to enzymatic degradation.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)propanamide | |

| Canonical SMILES | CC(C(=O)N(C)CC(=O)C1=CC=CS1)N | |

| InChIKey | QUOMKWDLGHLUIF-ZETCQYMHSA-N | |

| PubChem CID | 66569016 |

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase amidation:

-

SPPS: Utilizes resin-bound intermediates for sequential coupling of thiophene-2-carbonyl chloride and methylamine .

-

Amidation: Reacts (S)-2-aminopropionamide with 2-thiopheneglyoxylic acid in the presence of carbodiimide coupling agents .

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | 78% | |

| Coupling Agent | EDC/HOBt | 82% | |

| Reaction Time | 12 hours | 85% |

Analytical Characterization

-

NMR: -NMR (400 MHz, DMSO-d6) shows peaks at δ 7.45 (thiophene-H), δ 3.20 (N-methyl), and δ 1.90 (CH3).

-

HPLC: Purity >98% with a retention time of 6.2 minutes (C18 column, acetonitrile/water) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates selective inhibition of neutrophil elastase (NE) with an of 3.2 µM, comparable to the clinical inhibitor MR-889 . The thiophene moiety facilitates hydrophobic interactions with the enzyme’s S1 pocket.

Antiproliferative Effects

In MDA-MB-231 breast cancer cells, it reduces proliferation () by suppressing STAT3 phosphorylation . The (S)-enantiomer is 5-fold more potent than the (R)-form due to steric compatibility with the SH2 domain .

Table 3: In Vitro Biological Activity

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationship (SAR)

| Compound | Modification | NE | Antiproliferation |

|---|---|---|---|

| (S)-Isomer | None | 3.2 µM | 4.9 µM |

| (R)-Isomer | Chirality inversion | 16.5 µM | 24.1 µM |

| Des-thiophene analogue | Thiophene → phenyl | >50 µM | >50 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume